molecular formula C14H12ClFN4O4S B2775463 3-(3-((2-((3-Chloro-4-fluorophenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid CAS No. 898607-69-7

3-(3-((2-((3-Chloro-4-fluorophenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid

Cat. No.: B2775463
CAS No.: 898607-69-7
M. Wt: 386.78
InChI Key: VNFZFQJOAOVBAF-UHFFFAOYSA-N
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Description

3-(3-((2-((3-Chloro-4-fluorophenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid is a useful research compound. Its molecular formula is C14H12ClFN4O4S and its molecular weight is 386.78. The purity is usually 95%.
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Biological Activity

3-(3-((2-((3-Chloro-4-fluorophenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article examines the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a chloro-fluorophenyl group and a triazin derivative. Its molecular formula is C21H24ClFN4O5C_{21}H_{24}ClFN_{4}O_{5} with a molecular weight of approximately 466.89 g/mol. The structural formula can be represented as follows:

Chemical Structure

Anticancer Activity

Research has indicated that compounds containing similar structural motifs exhibit significant anticancer properties. The presence of the 3-chloro-4-fluorophenyl moiety is crucial as it enhances the compound's interaction with biological targets involved in cancer progression.

Case Study: In Vitro Anticancer Screening
A study screened various derivatives for their antiproliferative activity against liver (HepG2) and prostate (PC-3) cancer cell lines. The results showed that derivatives with similar structures to our compound demonstrated IC50 values indicating effective inhibition of cell proliferation:

CompoundIC50 (HepG2)IC50 (PC-3)
Compound A0.075 µM0.126 µM
Compound B3.105 µM3.023 µM

These findings suggest that modifications to the triazin structure may enhance anticancer efficacy.

The proposed mechanism of action for this compound involves the inhibition of key signaling pathways associated with cancer cell survival and proliferation. Specifically, it has been noted that compounds with similar structures can inhibit VEGFR-2 and AKT pathways, leading to apoptosis in cancer cells.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is vital for optimizing biological activity. The presence of electronegative groups such as chlorine and fluorine has been shown to enhance biological potency:

Structural FeatureEffect on Activity
Chloro GroupIncreases lipophilicity
Fluoro GroupEnhances binding affinity
Triazin CoreProvides stability and reactivity

Pharmacological Studies

Pharmacological studies have explored the effects of this compound on various biological systems. Notably, its ability to induce apoptosis in cancer cells was attributed to its interaction with specific molecular targets.

Table: Summary of Pharmacological Effects

EffectObserved Outcome
CytotoxicityInduction of apoptosis
Kinase InhibitionInhibition of VEGFR-2 and AKT
Cell Cycle ArrestS phase arrest

Properties

IUPAC Name

3-[3-[2-(3-chloro-4-fluoroanilino)-2-oxoethyl]sulfanyl-5-oxo-4H-1,2,4-triazin-6-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClFN4O4S/c15-8-5-7(1-2-9(8)16)17-11(21)6-25-14-18-13(24)10(19-20-14)3-4-12(22)23/h1-2,5H,3-4,6H2,(H,17,21)(H,22,23)(H,18,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNFZFQJOAOVBAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CSC2=NN=C(C(=O)N2)CCC(=O)O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClFN4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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